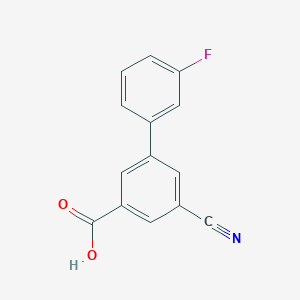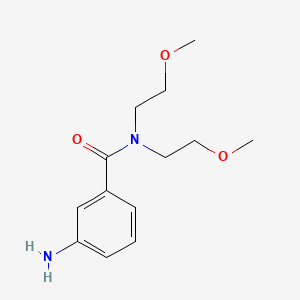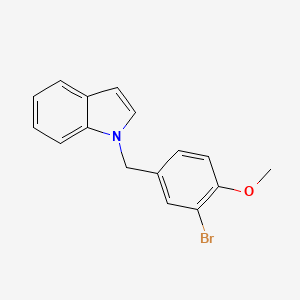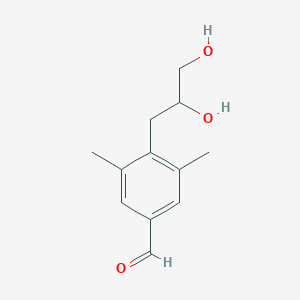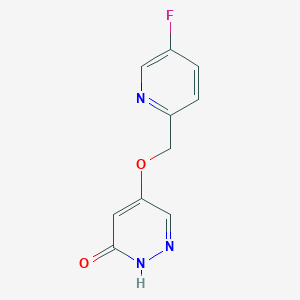![molecular formula C9H6N4O B8434709 4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-3-one](/img/structure/B8434709.png)
4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyridopyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol consists of a fused tricyclic system, which includes a pyridine ring, a pyrrole ring, and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution or cross-coupling reactions of 4-chloropyridopyrrolopyrimidines . The corresponding 4-amino-pyridopyrrolopyrimidines can then be glycosylated using the modified Mitsunobu protocol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It shows promise as a therapeutic agent for the treatment of cancer and other diseases
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar tricyclic structure and has been studied for its potential as a CDK2 inhibitor.
Pyrido[2,3-d]pyrimidine: Another related compound with similar biological activities.
Uniqueness
9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific structural features and its ability to interact with multiple molecular targets. Its diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C9H6N4O |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-3-one |
InChI |
InChI=1S/C9H6N4O/c14-9-7-5-1-2-10-3-6(5)13-8(7)11-4-12-9/h1-4H,(H2,11,12,13,14) |
InChI Key |
NKBBFAIXHQCQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C3=C(N2)N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


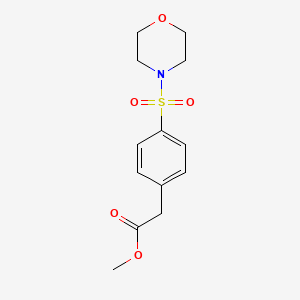
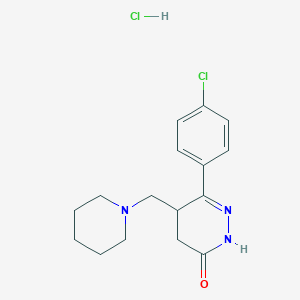
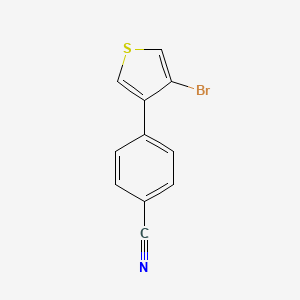
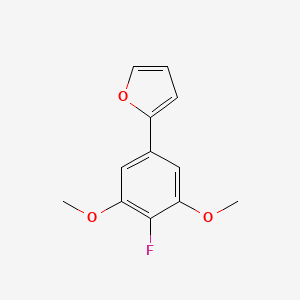
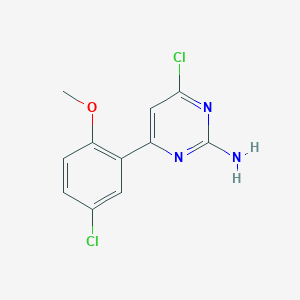
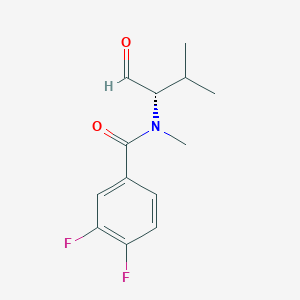
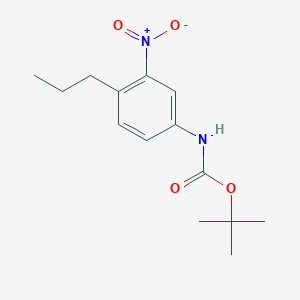
![N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster](/img/structure/B8434684.png)
![5,6-Dihydropyrido[2,3-h]quinazolin-2-amine](/img/structure/B8434692.png)
